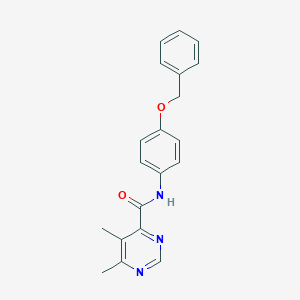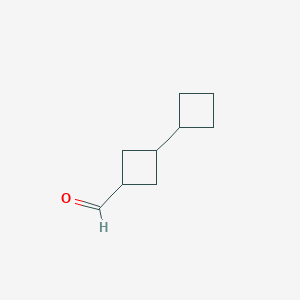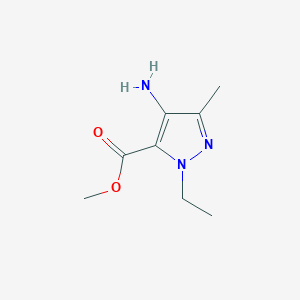![molecular formula C19H14BrN3S B3006627 4-(4-bromophenyl)-2-[5-(4-methylphenyl)-1H-pyrazol-1-yl]-1,3-thiazole CAS No. 956795-54-3](/img/structure/B3006627.png)
4-(4-bromophenyl)-2-[5-(4-methylphenyl)-1H-pyrazol-1-yl]-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-bromophenyl)-2-[5-(4-methylphenyl)-1H-pyrazol-1-yl]-1,3-thiazole is a synthetic organic compound belonging to the class of thiazole compounds. It is composed of a 4-bromophenyl, a 5-methylphenyl, and a pyrazol-1-yl group attached to a 1,3-thiazole ring. This compound has been studied extensively in the field of organic synthesis, due to its potential applications in the development of pharmaceuticals, agrochemicals, and other materials.
Scientific Research Applications
Synthesis and Structural Characterization
4-(4-Bromophenyl)-2-[5-(4-methylphenyl)-1H-pyrazol-1-yl]-1,3-thiazole and its derivatives have been synthesized and characterized for various applications. The synthesis processes often involve conventional methods and microwave irradiation, and the structures are confirmed using techniques like IR and NMR spectroscopy (Rodrigues & Bhalekar, 2015), (Kariuki, Abdel-Wahab & El‐Hiti, 2021).
Biological Efficacy
These compounds are evaluated for their biological efficacy, including antimicrobial, anti-inflammatory, analgesic, antioxidant, anticancer, and antiviral activities. For instance, certain derivatives have been shown to exhibit significant anti-inflammatory, analgesic, and anticancer activities, along with low cytotoxicity against specific cancer cell lines (Küçükgüzel et al., 2013), (Mansour et al., 2020).
Anticancer Screening
New series of thiazole compounds, including this chemical, have been synthesized and tested for anticancer activity against various cancer cells such as breast cancer cells MCF7. The research suggests promising applications of these compounds in cancer treatment (Sonar et al., 2020).
Antifungal and Genotoxicity Evaluation
Thiazolyl-pyrazoline derivatives have been synthesized and evaluated for antifungal effects, cytotoxicity, and genotoxicity. Some derivatives demonstrate notable inhibitory effects on certain fungal species and cancer cells, making them potential candidates for antifungal and anticancer therapies (Altıntop et al., 2015).
Antibacterial Activities and Enzyme Inhibition Profiles
These compounds have been investigated for their antibacterial activities and inhibition profiles against enzymes like carbonic anhydrase and acetyl cholinesterase. The studies indicate potential therapeutic applications, particularly in developing new antibacterial agents (Budak et al., 2017).
Docking Studies for Biomedical Applications
Docking studies on derivatives of this compound suggest promising applications in regulating inflammatory diseases and other biomedical applications (Ryzhkova, Ryzhkov & Elinson, 2020).
Cytotoxic Activity Against Tumor Cell Lines
1,3,4-Trisubstituted pyrazole derivatives of this compound have been synthesized and tested for in-vitro anti-cancer activity against various human cancer cell lines, showing significant activity and potential as anti-cancer agents (Srour et al., 2018).
Properties
IUPAC Name |
4-(4-bromophenyl)-2-[5-(4-methylphenyl)pyrazol-1-yl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3S/c1-13-2-4-15(5-3-13)18-10-11-21-23(18)19-22-17(12-24-19)14-6-8-16(20)9-7-14/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GENCSICPSYJRHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=NN2C3=NC(=CS3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2,4-dimethoxyphenyl)-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B3006544.png)
![N-[2-Chloro-6-(difluoromethoxy)-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)phenyl]-3-[(4-cyanobenzoyl)amino]-2-fluorobenzamide](/img/structure/B3006545.png)
![1-[2-(1-Ethylbenzimidazol-2-ylthio)ethoxy]-2-methylbenzene](/img/structure/B3006546.png)


![N-(4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-4-carboxamide](/img/structure/B3006550.png)

![ethyl 2-(8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)acetate](/img/structure/B3006552.png)
![2-amino-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3006559.png)


![[2-[(3-Carbamoylthiophen-2-yl)amino]-2-oxoethyl] 2-(2-formylphenoxy)acetate](/img/structure/B3006564.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-fluorophenyl)amino]acetamide](/img/structure/B3006565.png)

